molecular formula C15H15BrN2O2 B5644487 2-(2-bromo-4-methylphenoxy)-N-(4-pyridinylmethyl)acetamide

2-(2-bromo-4-methylphenoxy)-N-(4-pyridinylmethyl)acetamide

Cat. No. B5644487
M. Wt: 335.20 g/mol
InChI Key: HRFACMDLMQEMMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including alkylation, nitration, and specific functional group transformations. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrates the complexity and precision required in synthesizing structurally similar compounds, involving conditions optimized through orthogonal tests and achieving high yields in each step (Zhang Da-yang, 2004).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like thin-layer chromatography, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR). The interaction between functional groups, such as nitro and acetamido groups, significantly influences the chemical shifts observed in NMR, highlighting the complex intramolecular interactions present (Zhang Da-yang, 2004).

Chemical Reactions and Properties

Compounds of this class participate in a variety of chemical reactions, including alkylation and acylation, demonstrating their reactivity and the potential for further functionalization. The synthesis of N-Methyl-2-(4-phenoxyphenoxy) acetamide, for example, illustrates the compound's ability to undergo reactions with N-methylchloroacetamide and 4-phenoxyphenol under specific conditions, leading to products with significant pharmacological interest (He Xiang-qi, 2007).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various environments. Crystallography studies, for instance, reveal the precise arrangement of atoms within the crystal lattice and the types of intermolecular interactions that stabilize the structure (Yonas Habtegiorghies Belay et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability under different conditions, and interactions with other molecules, are essential for the application of these compounds in synthetic chemistry and potential pharmaceutical uses. Studies often focus on modifications to the core structure to enhance desired properties or introduce new functionalities (Raphaël Hoareau, P. Scott, 2010).

properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-11-2-3-14(13(16)8-11)20-10-15(19)18-9-12-4-6-17-7-5-12/h2-8H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFACMDLMQEMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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